1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
Description
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring dual thiophene substituents attached to a pyridine core. Structurally, it combines a thiophen-2-yl group directly linked to the urea moiety and a 2-(thiophen-3-yl)pyridin-3-ylmethyl group. This compound is hypothesized to exhibit biological activity due to its resemblance to other urea and thiourea derivatives with demonstrated anticancer, enzyme inhibitory, and antiproliferative properties .
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-13-4-2-7-21-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1-8,10H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABFEAWBANMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea, a compound featuring thiophene and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step reactions starting from readily available thiophene and pyridine derivatives. The synthetic route often includes the formation of the urea linkage through reactions with isocyanates or carbamates.
Antioxidant Properties
Research indicates that compounds containing thiophene and pyridine rings exhibit significant antioxidant activities. For instance, derivatives similar to 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea have shown high radical scavenging abilities in various assays. In a study measuring the antioxidant effect against hydrogen peroxide, similar compounds demonstrated IC50 values ranging from 10 to 30 µM, indicating strong activity compared to standard antioxidants like Trolox .
Cytotoxicity and Anticancer Activity
Several studies have evaluated the cytotoxic effects of thiophene and pyridine derivatives on cancer cell lines. For example, a derivative with a similar structure exhibited selective cytotoxicity against FaDu hypopharyngeal tumor cells with an IC50 value of approximately 5 µM, outperforming standard chemotherapeutics like bleomycin .
A detailed structure–activity relationship (SAR) analysis revealed that modifications in the thiophene and pyridine substituents significantly affect the anticancer potency. Compounds with additional functional groups showed enhanced interactions with cancer cell targets, leading to increased apoptosis .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that thiophene-containing ureas can inhibit specific enzymes involved in cancer progression, such as lipoxygenase and cyclooxygenase. For example, a related compound demonstrated an IC50 value of 1.1 µM against lipoxygenase, making it a promising candidate for further development in anti-inflammatory therapies .
Case Studies
Comparison with Similar Compounds
Below is a detailed comparison based on substituent variations, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key analogs from the evidence include:
Key Observations :
- Substituent Effects: The target compound lacks the 2-methyl group on the pyridine ring present in analogs like 5h–5k, which may reduce steric hindrance and alter solubility. The thiophen-3-yl group (vs.
- Melting Points : Analogs with bulkier aryl groups (e.g., 5k: benzo[d][1,3]dioxol-5-yl) exhibit higher melting points (239–241°C), suggesting stronger intermolecular forces. The target compound’s melting point is likely intermediate, depending on crystallinity .
Key Observations :
- Anticancer Activity : The presence of electron-withdrawing groups (e.g., 4-fluorophenyl in 5h) correlates with enhanced activity against cancer cell lines. The target compound’s dual thiophene groups may improve π-π stacking with biological targets, though absence of a methyl group could reduce lipophilicity .
- Enzyme Inhibition : Thiourea analogs (e.g., from ) show potent urease inhibition, but urea derivatives like the target compound may prioritize different targets (e.g., kinases or tubulin) due to altered hydrogen-bonding capacity .
Structure-Activity Relationship (SAR) Insights
- Thiophene Position : Thiophen-3-yl substitution (target compound) vs. thiophen-2-yl (analogs) may alter binding pocket interactions in enzymes or receptors.
- Pyridine Methyl Groups : Methyl groups in analogs (e.g., 5h) enhance metabolic stability but may reduce solubility. The target compound’s unmethylated pyridine could improve aqueous solubility .
- Aryl Substituents : Fluorophenyl or chlorophenyl groups (as in 5h and 5e) enhance bioactivity via hydrophobic interactions, suggesting that the target compound’s thiophenyl groups may mimic these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
